

Spectroscopic Profile of 1-Methyl-3-piperidinemethanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Methyl-3-piperidinemethanol**

Cat. No.: **B042729**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **1-Methyl-3-piperidinemethanol**, a versatile building block in the synthesis of pharmaceuticals and other fine chemicals. The following sections present detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is crucial for the structural elucidation, identification, and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ^1H and ^{13}C NMR data for **1-Methyl-3-piperidinemethanol** are presented below.

^1H NMR Spectral Data

The ^1H NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.4 - 3.6	m	2H	-CH ₂ -OH
~2.8 - 3.0	m	1H	N-CH (piperidine ring)
~2.2 - 2.4	m	1H	N-CH (piperidine ring)
2.25	s	3H	N-CH ₃
~1.2 - 1.9	m	6H	Piperidine ring -CH ₂ -

Note: The chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm. The spectrum was recorded in Chloroform-d (CDCl₃). Data extracted from the Human Metabolome Database.[\[1\]](#)

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ) ppm	Assignment
~66	-CH ₂ -OH
~60	N-CH ₂ (piperidine ring)
~57	N-CH (piperidine ring)
~46	N-CH ₃
~39	Piperidine ring -CH-
~28	Piperidine ring -CH ₂ -
~25	Piperidine ring -CH ₂ -

Note: The chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm. The spectrum was recorded in Chloroform-d (CDCl₃). Predicted data based on spectral databases.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3380	Strong, Broad	O-H stretch (alcohol)
~2930	Strong	C-H stretch (aliphatic)
~2800	Medium	C-H stretch (N-CH ₃)
~1450	Medium	C-H bend (scissoring)
~1040	Strong	C-O stretch (primary alcohol)

Note: The spectrum was obtained from a neat sample using a capillary cell.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) was used to obtain the mass spectrum of **1-Methyl-3-piperidinemethanol**.

m/z	Relative Intensity (%)	Assignment
129	~15	[M] ⁺ (Molecular Ion)
128	~95	[M-H] ⁺
98	~100	[M-CH ₂ OH] ⁺ (Base Peak)
84	~30	[M-C ₂ H ₅ O] ⁺
58	~85	[CH ₂ =N(CH ₃)CH ₂] ⁺
42	~40	[C ₂ H ₄ N] ⁺

Note: The data was obtained from the NIST Chemistry WebBook.[\[2\]](#)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz) was used for data acquisition.

Sample Preparation: Approximately 5-10 mg of **1-Methyl-3-piperidinemethanol** was dissolved in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

^1H NMR Acquisition: The ^1H NMR spectrum was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse sequence was used.

^{13}C NMR Acquisition: The ^{13}C NMR spectrum was acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans were averaged to obtain a high-quality spectrum.

IR Spectroscopy

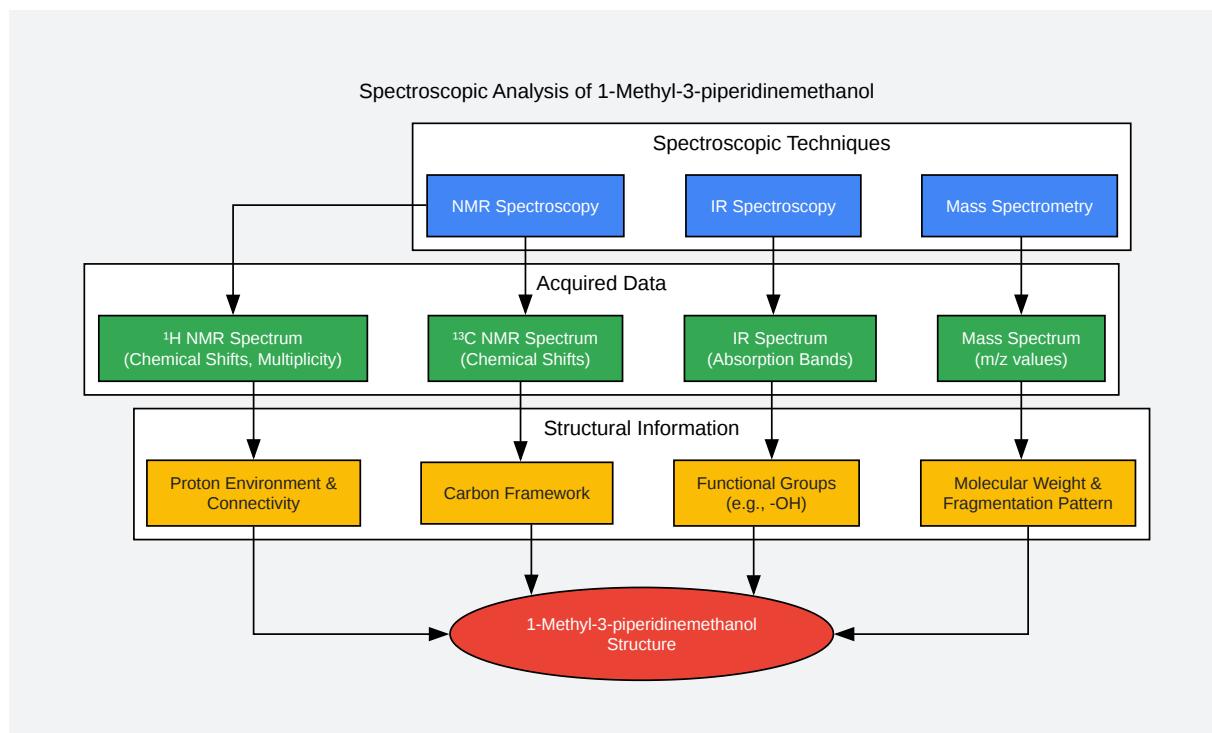
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer was used to record the spectrum.

Sample Preparation: A drop of neat **1-Methyl-3-piperidinemethanol** was placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin liquid film in a capillary cell.

Data Acquisition: The FTIR spectrum was recorded over the range of 4000-400 cm^{-1} . A background spectrum of the empty cell was recorded and subtracted from the sample spectrum to eliminate atmospheric and cell-related absorptions.

Mass Spectrometry

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source was used.


Sample Introduction: The sample was introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample was volatilized by heating.

Ionization: The gaseous sample molecules were bombarded with a beam of electrons with a standard energy of 70 eV.

Analysis: The resulting ions were accelerated and separated by a mass analyzer (e.g., a quadrupole or magnetic sector) based on their mass-to-charge (m/z) ratio. The detector recorded the abundance of each ion.

Visualization of Spectroscopic Data Relationships

The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for **1-Methyl-3-piperidinemethanol**.

[Click to download full resolution via product page](#)

Caption: Workflow of Spectroscopic Analysis for Structural Elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Human Metabolome Database: ^1H NMR Spectrum (1D, 400 MHz, CDCl_3 , experimental) (HMDB0034301) [hmdb.ca]
- 2. 1-Methyl-3-piperidinemethanol [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-Methyl-3-piperidinemethanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042729#spectroscopic-data-of-1-methyl-3-piperidinemethanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com